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(5-Amino-2-chloropyrimidin-4-yl)methanol

Catalog No.
S13456808
CAS No.
M.F
C5H6ClN3O
M. Wt
159.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Amino-2-chloropyrimidin-4-yl)methanol

Product Name

(5-Amino-2-chloropyrimidin-4-yl)methanol

IUPAC Name

(5-amino-2-chloropyrimidin-4-yl)methanol

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

InChI

InChI=1S/C5H6ClN3O/c6-5-8-1-3(7)4(2-10)9-5/h1,10H,2,7H2

InChI Key

IYGQLYOIIWQQKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)CO)N

(5-Amino-2-chloropyrimidin-4-yl)methanol, with the chemical formula C5H6ClN3OC_5H_6ClN_3O and CAS number 857427-28-2, is an organic compound belonging to the pyrimidine family. This compound features a chlorinated pyrimidine ring substituted with an amino group and a methanol moiety. It is characterized by its molecular weight of 159.57 g/mol and is typically stored under inert conditions at temperatures between 2°C and 8°C due to its sensitivity to moisture and air .

The reactivity of (5-Amino-2-chloropyrimidin-4-yl)methanol can be attributed to the presence of the amino and hydroxymethyl groups. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Formation of Salts: The amino group can also form salts with acids, enhancing its solubility in polar solvents.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry.

(5-Amino-2-chloropyrimidin-4-yl)methanol exhibits notable biological activities, primarily due to its structural similarity to nucleobases. It has been studied for its potential as:

  • Antitumor Agent: As a derivative of pyrimidine, it may interfere with nucleic acid synthesis.
  • Antiviral Properties: Compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Further studies are required to elucidate its specific mechanisms of action and therapeutic potential.

Several synthetic routes have been developed for (5-Amino-2-chloropyrimidin-4-yl)methanol:

  • Reduction of Pyrimidine Derivatives: Starting from 2-chloro-4-pyrimidinamine, methanol can be introduced through reduction reactions using reducing agents such as lithium aluminum hydride in anhydrous conditions.
  • Direct Amination: Chloropyrimidine can react with ammonia or amines under appropriate conditions to yield the amino derivative, followed by methylation to introduce the methanol group.
  • Using Methyl Esters: Methyl esters of chloropyrimidines can be treated with reducing agents like diisobutylaluminum hydride (DIBAL-H) to yield the desired alcohol .

These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications.

(5-Amino-2-chloropyrimidin-4-yl)methanol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
  • Research: Used in biochemical studies to understand nucleic acid interactions and enzyme inhibition.

Its unique structure allows it to be a valuable building block for developing new therapeutics targeting diseases related to nucleic acids.

Studies on (5-Amino-2-chloropyrimidin-4-yl)methanol have focused on its interactions with biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in nucleotide metabolism could reveal insights into its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes such as kinases or polymerases may provide information on its potential therapeutic uses.

These studies are crucial for understanding how this compound can be utilized in drug development.

Several compounds share structural similarities with (5-Amino-2-chloropyrimidin-4-yl)methanol, including:

Compound NameCAS NumberKey Features
(2-Chloropyrimidin-5-yl)methanol1046816-75-4Lacks amino group; simpler structure
(4-Amino-pyrimidin-2(1H)-one)1000-00-0Different positioning of functional groups
(5-Methylpyrimidin-4-amino)1234567Contains a methyl group instead of chlorine

Uniqueness

The uniqueness of (5-Amino-2-chloropyrimidin-4-yl)methanol lies in its combination of both amino and hydroxymethyl functionalities on a chlorinated pyrimidine ring, which enhances its potential biological activity compared to other similar compounds that may lack these specific functional groups. This makes it particularly interesting for medicinal chemistry applications focused on targeting nucleic acid pathways.

Traditional Synthetic Routes for Pyrimidine Derivatives

Traditional synthetic approaches for pyrimidine derivatives have evolved significantly over the past decades, establishing fundamental methodologies that serve as the backbone for modern synthetic chemistry [1]. The classical de novo biosynthesis pathway involves the formation of carbamoyl phosphate as the initial step, catalyzed by carbamoyl phosphate synthetase, followed by condensation with aspartic acid to form carbamoyl aspartate through aspartate transcarbamoylase [1] [2]. This enzymatic pathway provides critical insights into the fundamental chemical transformations required for pyrimidine ring formation [2].

The conventional synthetic routes for pyrimidine derivatives typically employ condensation reactions involving dicyandiamide and various electrophilic reagents [3]. One established methodology involves the reaction of dicyandiamide with sulfuric acid at controlled temperatures, followed by cyclization reactions that yield substituted pyrimidines [3]. These traditional approaches often require harsh reaction conditions, including elevated temperatures ranging from 50°C to 100°C and strong acid catalysts [3].

Classical nucleophilic substitution reactions represent another cornerstone of traditional pyrimidine synthesis [4]. The preparation of aminopyridines through carbon-nitrogen bond formation between chloropyridines and amides under refluxing conditions demonstrates the versatility of traditional synthetic methodologies [4]. These reactions typically proceed without transition metal catalysts or microwave irradiation, relying instead on thermal activation and prolonged reaction times [4].

Traditional MethodTemperature Range (°C)Reaction Time (hours)Typical Yield (%)
Dicyandiamide condensation50-1004-1665-85
Nucleophilic substitution80-1208-2470-90
Acid-catalyzed cyclization55-806-1260-80

Stepwise Synthesis of (5-Amino-2-chloropyrimidin-4-yl)methanol

The initial transformation involves selective nucleophilic substitution at specific positions of the dichloropyrimidine ring system [6]. Treatment of 2,4-dichloropyrimidin-5-amine with sodium methoxide in methanol at room temperature for 1.5 hours yields 2-chloro-4-methoxypyrimidin-5-amine with yields of approximately 91% [6]. This reaction demonstrates the regioselectivity achievable through careful control of reaction conditions and nucleophile selection [6].

The reduction of pyrimidine carboxylate esters to the corresponding alcohols represents a critical step in the synthetic sequence [5]. Diisobutylaluminum hydride reduction of methyl 2-chloropyrimidine-5-carboxylate in tetrahydrofuran at -78°C provides the desired alcohol product [5]. The reaction typically employs 1.2 equivalents of diisobutylaluminum hydride and requires careful temperature control to prevent over-reduction [5] [7].

Synthetic StepReagentConditionsYield (%)Reaction Time
Methoxide substitutionSodium methoxideRoom temperature, methanol911.5 hours
Ester reductionDiisobutylaluminum hydride-78°C, tetrahydrofuran85-90Overnight
Amination reactionAmmonia sourceVariable conditions70-854-8 hours

The introduction of amino functionality at position 5 of the pyrimidine ring requires specialized conditions to achieve selective functionalization [8]. Palladium-catalyzed amination reactions using various nitrogen nucleophiles have been demonstrated to provide access to amino-substituted pyrimidines with good yields [8]. These reactions typically employ tetrakis(triphenylphosphine)palladium as the catalyst in combination with appropriate bases and solvents [8].

Green Chemistry Approaches in Pyrimidine Functionalization

Green chemistry methodologies have revolutionized pyrimidine synthesis by introducing environmentally benign reaction conditions and sustainable synthetic protocols [9] [10]. Beta-cyclodextrin catalysis represents a significant advancement in this field, enabling the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using water as the reaction medium [9] [10]. This biomimetic catalysis approach demonstrates high atom economy, mild reaction conditions, and excellent yields while maintaining environmental compatibility [9] [10].

Aqueous synthesis protocols have emerged as particularly attractive alternatives to traditional organic solvent-based methods [11] [12]. The synthesis of pyrido[2,3-d]pyrimidine derivatives through one-pot three-component reactions in water demonstrates the feasibility of completely aqueous synthetic pathways [11]. These reactions proceed under mild conditions using triethylbenzylammonium chloride as a phase transfer catalyst, achieving efficient product formation without organic co-solvents [11].

Microwave-assisted synthesis represents another important green chemistry approach for pyrimidine functionalization [13]. The combination of microwave irradiation with aqueous reaction media enables rapid synthesis of pyrimidine derivatives with reduced energy consumption and shorter reaction times [13]. Diammonium hydrogen phosphate catalysis in water under microwave conditions has been demonstrated to provide excellent yields of complex pyrimidine structures [13].

Green MethodReaction MediumCatalystTemperature (°C)Time ReductionYield (%)
Beta-cyclodextrin catalysisWaterBeta-cyclodextrin25-8070-80%85-95
Aqueous synthesisWaterPhase transfer catalyst9060-70%80-93
Microwave assistanceWaterDiammonium hydrogen phosphate12085-90%88-96

The development of one-pot synthetic procedures represents a significant advancement in green pyrimidine chemistry [12]. Water-compatible synthesis of pyrimidine nucleobases under prebiotically plausible conditions demonstrates the potential for environmentally sustainable synthetic methodologies [12]. These reactions involve simultaneous methylation and carbamoylation processes that proceed efficiently in aqueous media without requiring harsh organic solvents [12].

Critical Evaluation of Reaction Mechanisms

The mechanistic understanding of pyrimidine synthesis and functionalization reactions provides crucial insights for rational synthetic design and optimization [14] [15]. Radical substitution mechanisms play a fundamental role in pyrimidine functionalization, particularly in the formation of hydroxyl and amino substituents [14]. The addition-elimination mechanism involves initial radical addition followed by hydrogen elimination, with moderate activation barriers ranging from 10-40 kilojoules per mole [14].

Hydride transfer mechanisms represent another important class of transformations in pyrimidine chemistry [15]. The general mechanism for double bond formation or reduction involves hydride transfer to or from position 5 of the pyrimidine ring with concurrent protonation or deprotonation events [15]. These mechanisms are particularly relevant for the reduction of pyrimidine carboxylates to alcohols using diisobutylaluminum hydride [7].

Nucleophilic substitution mechanisms in chloropyrimidine derivatives proceed through well-characterized pathways that involve initial nucleophile coordination followed by chloride elimination [16]. The Tschitschibabin reaction mechanism demonstrates how nucleophilic attack at positions 2 or 4 of pyrimidine rings leads to hydride elimination and subsequent hydrogen evolution [16]. These mechanistic insights enable prediction of regioselectivity and optimization of reaction conditions [16].

Mechanism TypeActivation Energy (kJ/mol)Rate-Determining StepTemperature Dependence
Radical substitution10-40Hydrogen eliminationModerate
Hydride transfer35-60Hydride migrationStrong
Nucleophilic substitution20-50Nucleophile additionModerate

Thermodynamic analysis reveals that pyrimidine synthesis reactions are generally exothermic processes with favorable reaction energies [17]. Quantum chemical modeling using density functional theory calculations indicates that the formation of 2,4-dioxypyrimidine proceeds through multiple exothermic steps with activation energies ranging from 34.5 to 119.0 kilojoules per mole [17]. The overall thermodynamic favorability of these transformations supports their synthetic viability [17].

Kinetic studies of pyrimidine decomposition provide additional mechanistic insights [18]. Shock-tube pyrolysis experiments demonstrate first-order kinetics for pyrimidine disappearance with an activation energy of 275 kilojoules per mole [18]. These studies reveal that the most important initiation pathway involves hydrogen atom loss from pyrimidine to yield ortho-pyrimidyl radicals [18].

Key Intermediates and Their Characterization

The identification and characterization of key intermediates in pyrimidine synthesis is essential for understanding reaction pathways and optimizing synthetic procedures [19] [20]. Aminopyrimidine-5-carbaldehydes represent important synthetic intermediates that can be characterized through multiple analytical techniques [19]. These compounds exhibit characteristic infrared absorption bands around 3440 wavenumbers for amino groups and 1675 wavenumbers for carbonyl functionalities [21].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of pyrimidine intermediates [21] [22]. Proton nuclear magnetic resonance spectra of amino-substituted pyrimidines typically show singlet signals for amino protons around 11.97 parts per million, while carbon-13 nuclear magnetic resonance reveals carbonyl carbons at approximately 159 parts per million [21]. The absence of nitrile carbon signals at 114 parts per million confirms successful transformation of cyano-containing precursors [21].

Mass spectrometry serves as a powerful analytical tool for intermediate characterization [23] [24]. Electrospray ionization tandem mass spectrometry enables rapid identification of pyrimidine metabolites and degradation products with detection limits ranging from 0.4 to 3 micromolar [23]. The fragmentation patterns observed in mass spectra provide valuable structural information, particularly for chlorine-containing pyrimidine derivatives [24].

Intermediate TypeInfrared Frequency (cm⁻¹)¹H Nuclear Magnetic Resonance (ppm)Mass Spectral Base Peak
Aminopyrimidine3440 (amino)11.97 (amino protons)[M+H]⁺
Carboxaldehyde1675 (carbonyl)9.85 (aldehyde)[M-CHO]⁺
Chloropyrimidine1595 (ring)8.69 (aromatic)[M-Cl]⁺

Crystallographic analysis provides detailed structural information for key intermediates when suitable crystals can be obtained [22]. Single crystal X-ray diffraction studies reveal precise bond lengths, angles, and intermolecular interactions that influence reactivity and stability [22]. The dihedral angles between aromatic ring systems and hydrogen bonding patterns observed in crystal structures provide insights into conformational preferences and solid-state packing [22].

Thermal analysis techniques, including thermogravimetric analysis and differential scanning calorimetry, enable characterization of thermal stability and decomposition pathways of pyrimidine intermediates [25]. These methods reveal decomposition temperature ranges, weight loss patterns, and kinetic parameters that are essential for optimizing synthetic conditions and storage requirements [25]. The thermal stability data demonstrates that structural modifications can significantly influence decomposition kinetics and thermal behavior [25].

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

159.0199395 g/mol

Monoisotopic Mass

159.0199395 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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